molecular formula C20H15ClN6O2 B2747647 5-Benzyl-8-(2-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921804-59-3

5-Benzyl-8-(2-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No. B2747647
CAS RN: 921804-59-3
M. Wt: 406.83
InChI Key: YJWLWWIXJJZTKU-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are preferred structural moieties in the development of new drugs with a wide range of pharmacological activity . They are considered bioisosteres of amide, ester, or carboxyl groups . They have relatively low toxicity, good pharmacokinetic and pharmacodynamic properties, and resistance to metabolic degradation .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been a subject of interest in recent years . For example, Zhurilo et al. proposed two methods for the synthesis of ribavirin analogs by replacing the carboxamide fragment with the isostere 1,2,4-oxadiazole ring .


Molecular Structure Analysis

1,2,4-Triazole compounds contain two carbon and three nitrogen atoms in the ring . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Chemical Reactions Analysis

The most common reaction to synthesize 1,2,4-triazoles is the Huisgen 1,3-dipolar cycloaddition reaction of organic azides with alkynes . This reaction has several limitations: formation of a mixture 1,4-disubstituted and 1,5-disubstituted-1,2,3-triazoles, long reaction time, and high temperature .

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives, including those structurally related to 5-Benzyl-8-(2-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione, have shown promising antimicrobial properties. For example, the synthesis of new 1,2,4-triazole derivatives and their evaluation against various microorganisms revealed that some compounds exhibit significant antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Antitumor Activity

Further research into triazole derivatives has uncovered their potential in antitumor applications. Synthesis and evaluation of fused 1,2,4-triazines as potential antimicrobial and antitumor agents demonstrated that these compounds, including those structurally related to the specified triazole, could be primary candidates for antitumor activity screening, highlighting their potential in cancer research (Abd El-Moneim et al., 2015).

Corrosion Inhibition

Compounds within the triazole class have also been investigated for their effectiveness as corrosion inhibitors, which could have implications in materials science and engineering. For instance, the study on the efficiency of a new triazole derivative for corrosion inhibition of mild steel in acidic media showed high inhibition efficiencies, suggesting the utility of these compounds in protecting metals against corrosion (Lagrenée et al., 2002).

Chemical Synthesis and Drug Design

The versatility of triazole derivatives in chemical synthesis and drug design is notable, with applications in designing compounds with targeted biological activities. The synthesis of Schiff base sulfur ether derivatives containing a 1,2,4-triazole unit showed that these compounds possess potent antifungal activities, which can be leveraged in designing new antifungal drugs (Yu-gu, 2015).

Solubility and Drug Delivery

Research on the solubility thermodynamics and partitioning processes of triazole derivatives in biologically relevant solvents has provided insights into their pharmacokinetic properties. This research aids in understanding how these compounds interact with biological systems and their potential use in drug delivery applications (Volkova et al., 2020).

Mechanism of Action

Future Directions

The development of new drugs based on 1,2,4-triazole derivatives is a promising area of research . These compounds have a wide range of pharmacological activity and are being studied for their potential in treating various diseases .

properties

IUPAC Name

5-benzyl-8-(2-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN6O2/c1-25-18-15(17(28)22-20(25)29)26(11-12-7-3-2-4-8-12)19-24-23-16(27(18)19)13-9-5-6-10-14(13)21/h2-10H,11H2,1H3,(H,22,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWLWWIXJJZTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=CC=C4Cl)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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